

The Structural Elucidation of 5-Aminopyridine-3-sulfonamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Aminopyridine-3-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the structure elucidation of **5-Aminopyridine-3-sulfonamide**. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs and established principles of analytical chemistry to present a representative structural analysis.

Chemical Identity and Physicochemical Properties

5-Aminopyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. These functional groups are key to its chemical reactivity and potential biological activity.

Property	Value	Source
Molecular Formula	C ₅ H ₇ N ₃ O ₂ S	PubChem
Molecular Weight	173.20 g/mol	PubChem
IUPAC Name	5-aminopyridine-3-sulfonamide	PubChem
CAS Number	62009-21-6	PubChem
SMILES	C1=C(C=NC=C1S(=O)(=O)N)N	PubChem
Topological Polar Surface Area	107 Å ²	PubChem

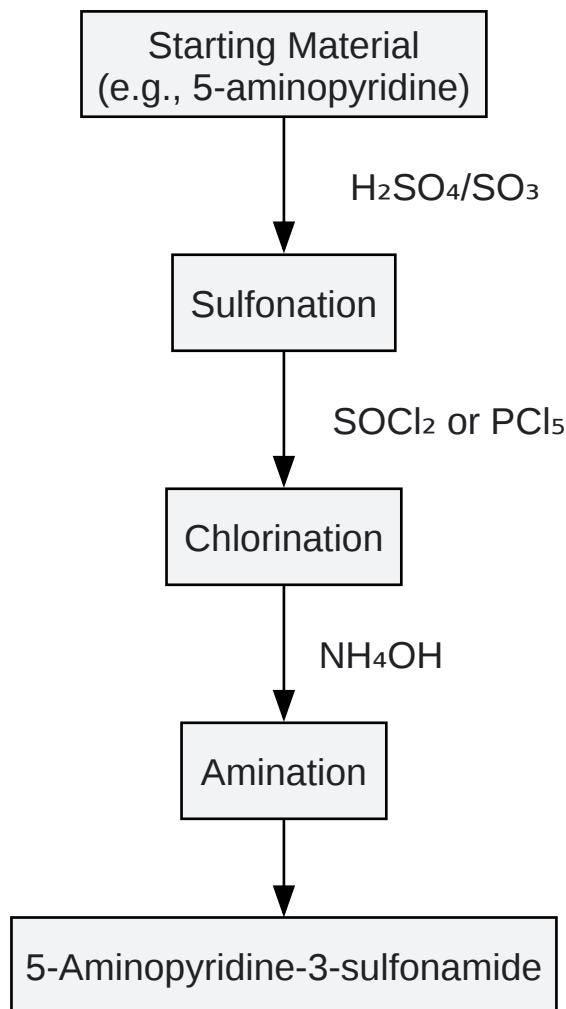
Synthesis and Characterization

While a specific, detailed synthesis protocol for **5-Aminopyridine-3-sulfonamide** is not readily available in published literature, a general synthetic approach can be inferred from standard organic chemistry procedures for the synthesis of related pyridosulfonamide derivatives.

General Synthesis Workflow

The synthesis would likely involve a multi-step process starting from a suitable pyridine derivative. A plausible synthetic route is outlined below.

General Synthesis Workflow for 5-Aminopyridine-3-sulfonamide

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Caption: A potential synthetic pathway for **5-Aminopyridine-3-sulfonamide**.

Experimental Protocols

General Protocol for Sulfonation of an Aminopyridine:

- To a cooled (0-5 °C) solution of the starting aminopyridine in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise with stirring.

- Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Carefully pour the mixture onto crushed ice.
- Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the corresponding sulfonyl chloride.

General Protocol for Amination of a Pyridinesulfonyl Chloride:

- Dissolve the pyridinesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
- Add an excess of aqueous ammonia solution.
- Stir the mixture at room temperature for several hours.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the final sulfonamide.

Spectroscopic and Spectrometric Data

The following tables summarize the expected spectroscopic and spectrometric data for **5-Aminopyridine-3-sulfonamide**, based on the analysis of related compounds and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups. The chemical shifts are influenced by the electronic effects of the substituents.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5 - 8.2	d	1H	H-2 or H-6 (Pyridine)
~8.0 - 7.8	dd	1H	H-4 (Pyridine)
~7.5 - 7.3	d	1H	H-6 or H-2 (Pyridine)
~7.2 (broad s)	2H	-SO ₂ NH ₂	
~6.0 (broad s)	2H	-NH ₂	

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the five carbon atoms of the pyridine ring.

Chemical Shift (δ , ppm)	Assignment
~155	C-5 (bearing -NH ₂)
~148	C-2 or C-6
~145	C-3 (bearing -SO ₂ NH ₂)
~135	C-6 or C-2
~120	C-4

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium-Strong	N-H stretching (asymmetric and symmetric) of -NH ₂
3300-3200	Medium	N-H stretching of -SO ₂ NH ₂
1620-1580	Medium-Strong	C=C and C=N stretching of pyridine ring
1350-1310	Strong	Asymmetric SO ₂ stretching
1180-1140	Strong	Symmetric SO ₂ stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/z	Interpretation
173	[M] ⁺ (Molecular ion)
157	[M - NH ₂] ⁺
108	[M - SO ₂ NH] ⁺
92	[M - SO ₂ NH ₂ - O] ⁺
79	[C ₅ H ₄ N] ⁺ (Pyridine ring fragment)

Crystallographic Data

While specific crystallographic data for **5-Aminopyridine-3-sulfonamide** is not available, a study on the crystal structures of pyridine sulfonamides provides insights into their molecular packing and hydrogen bonding patterns.^[1] It is expected that the crystal structure would be stabilized by intermolecular hydrogen bonds involving the amino and sulfonamide groups, as well as potential π-π stacking interactions between the pyridine rings.

Parameter	Representative Value
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or similar
Key Hydrogen Bonds	N-H···O (sulfonamide), N-H···N (pyridine)

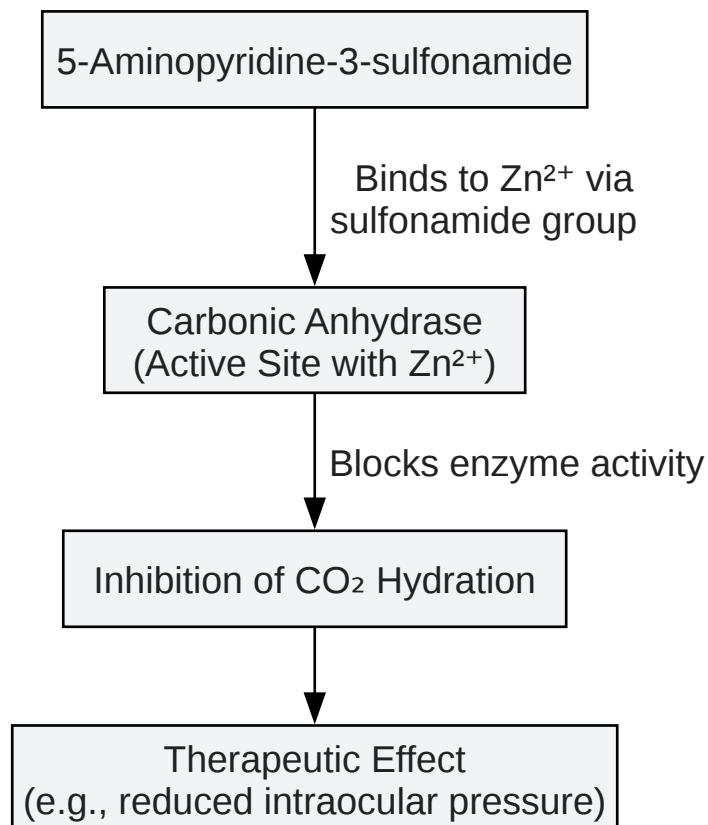
Potential Biological Activity and Signaling Pathways

Aminopyridine and sulfonamide moieties are present in numerous biologically active compounds. Sulfonamides are well-known for their antimicrobial properties and as inhibitors of carbonic anhydrase.^{[2][3]} Aminopyridines have been investigated for various therapeutic applications.

Carbonic Anhydrase Inhibition

A likely biological target for **5-Aminopyridine-3-sulfonamide** is the enzyme carbonic anhydrase (CA). Sulfonamides are known to bind to the zinc ion in the active site of CA, inhibiting its activity. This mechanism is relevant in the treatment of glaucoma, epilepsy, and certain types of cancer.^{[2][3][4][5]}

Mechanism of Carbonic Anhydrase Inhibition

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Caption: The proposed mechanism of action for **5-Aminopyridine-3-sulfonamide** as a carbonic anhydrase inhibitor.

Conclusion

The structural elucidation of **5-Aminopyridine-3-sulfonamide** relies on a combination of synthetic chemistry and various analytical techniques. While specific experimental data for this compound is scarce, this guide provides a comprehensive, representative overview based on the known properties of related aminopyridine and sulfonamide derivatives. The presence of key functional groups suggests potential biological activities, particularly as a carbonic anhydrase inhibitor, warranting further investigation for its application in drug discovery and development.

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